molecular formula C5H4Cl2N2O B028409 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride CAS No. 110763-09-2

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Cat. No. B028409
CAS RN: 110763-09-2
M. Wt: 179 g/mol
InChI Key: XFDCYGXUXLYMNP-UHFFFAOYSA-N
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Description

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride is a chemical compound belonging to the class of pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms and are known for their versatility in organic synthesis and potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazoles, including derivatives like this compound, involves a series of steps including coupling of protected alkynols with acid chlorides, formation of alkynyl ketones, and reaction with hydrazine to form the pyrazole nucleus. These syntheses can produce various derivatives by varying the substituents attached to the pyrazole ring, as demonstrated by Grotjahn et al. (2002) in their study on the flexible synthesis of pyrazoles with different substituents at C3 and C5 (Grotjahn et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the arrangement of the substituents around the pyrazole ring. For instance, Khan and White (2012) described the crystal structure of a pyrazole derivative, emphasizing the orientation of substituents and their impact on the overall molecular geometry (Khan & White, 2012).

Chemical Reactions and Properties

Pyrazoles undergo various chemical reactions due to their reactive functional groups. The chloromethyl or chloroethyl groups in the pyrazole derivatives facilitate nucleophilic substitution reactions, making them useful precursors to other polyfunctional pyrazoles, as explored by Grotjahn et al. (2002) (Grotjahn et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as crystal structure and bonding interactions, are crucial in understanding their behavior and potential applications. Studies like those by Khan and White (2012) and others provide insights into these properties through X-ray diffraction and spectroscopic methods (Khan & White, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride has been utilized as a key starting material or intermediate in the synthesis of structurally unique hexasubstituted pyrazolines. These compounds have been studied for their potential in facilitating the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. Moreover, the thermal decomposition of these pyrazolines produces β-keto radicals, offering a route for synthesizing 3-hydroxy-1,2-dioxolanes, highlighting the compound's versatility in synthetic organic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).

Medicinal Chemistry Applications

Pyrazoline derivatives, synthesized using this compound, have been extensively studied for their potential in developing new anticancer agents. These studies have focused on synthesizing pyrazoline derivatives to exhibit a high biological effect, with many showing essential biological effects on anticancer activity. This highlights the compound's importance in the development of new therapeutic agents targeting cancer (Ray et al., 2022).

Pharmaceutical and Biopolymer Applications

Research has also explored the use of derivatives synthesized from this compound in the creation of xylan derivatives. These derivatives have been identified for their potential application in drug delivery systems, showcasing the compound's utility in developing biopolymer ethers and esters with specific properties for pharmaceutical applications (Petzold-Welcke et al., 2014).

Safety and Hazards

The safety and hazards associated with “5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride” are not explicitly mentioned in the available literature .

properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDCYGXUXLYMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370934
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110763-09-2
Record name 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110763-09-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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